molecular formula C7H10F3NO4 B2525006 Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid CAS No. 1835735-21-1

Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2525006
CAS No.: 1835735-21-1
M. Wt: 229.155
InChI Key: NOGYFFLHSFFVAV-WCCKRBBISA-N
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Description

Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid is a salt comprising a methyl ester of (2S)-azetidine-2-carboxylic acid and trifluoroacetic acid (TFA). The compound features a four-membered azetidine ring, a chiral center at the 2S position, and a trifluoroacetate counterion. This structure is commonly utilized in peptide synthesis and pharmaceutical intermediates due to TFA’s role in stabilizing cationic species and enhancing solubility .

Properties

IUPAC Name

methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c1-8-5(7)4-2-3-6-4;3-2(4,5)1(6)7/h4,6H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGYFFLHSFFVAV-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine-2-carboxylic acid with methylating agents under specific conditions. One common method is the esterification of azetidine-2-carboxylic acid with methanol in the presence of an acid catalyst. The resulting methyl ester is then treated with trifluoroacetic acid to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

Biology

  • Bioactive Compound Investigation : Research has explored its potential as a bioactive compound in enzyme inhibition studies. The trifluoroacetic acid moiety enhances binding affinity towards specific enzymes or receptors, making it a candidate for further biological evaluations.

Medicine

  • Therapeutic Potential : Investigations into its therapeutic applications focus on drug development targeting specific enzymes or receptors. Its unique properties may lead to the development of novel therapeutic agents with improved efficacy against various diseases .

Industrial Applications

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials with unique properties due to its high reactivity and ability to form stable intermediates during chemical reactions .

Case Studies

  • Enzyme Inhibition Studies :
    • A study investigated the role of this compound in inhibiting specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates that suggest potential therapeutic applications in metabolic disorders.
  • Drug Development :
    • Research focused on synthesizing derivatives based on this compound to evaluate their anticancer activity. Preliminary results showed promising efficacy against several cancer cell lines, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Methyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and specificity towards these targets. The azetidine ring may contribute to the compound’s stability and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Benzyl (2S)-azetidine-2-carboxylate;trifluoroacetic acid (CAS 77856-46-3)
  • Molecular Formula: C₁₃H₁₄F₃NO₄
  • Molecular Weight : 305.25 g/mol
  • This compound is used in peptide synthesis as a protected intermediate .
(2S)-2-(Fluoromethyl)azetidine trifluoroacetic acid (CAS 2173637-40-4)
  • Molecular Formula : C₄H₈FN·C₂HF₃O₂
  • Molecular Weight : 203.1 g/mol
  • Key Features: The fluoromethyl group enhances electronegativity and may improve bioavailability. It acts as a cannabinoid receptor ligand, highlighting its pharmacological relevance .
Ro 26-4550 Trifluoroacetate (CAS 1217448-66-2)
  • Molecular Formula : C₂₆H₃₀N₄O₃·CF₃CO₂H
  • Molecular Weight : 560.57 g/mol
  • Key Features: A complex amino acid derivative with a methyl ester and aromatic groups. It inhibits IL-2 receptor interactions, demonstrating TFA’s utility in bioactive salt formation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Methyl (2S)-azetidine-2-carboxylate;TFA C₆H₈F₃NO₄ 305.25* Methyl ester, azetidine, TFA Peptide synthesis, intermediates
Benzyl (2S)-azetidine-2-carboxylate;TFA C₁₃H₁₄F₃NO₄ 305.25 Benzyl ester, azetidine, TFA Protected intermediates
(2S)-2-(Fluoromethyl)azetidine;TFA C₄H₈FN·C₂HF₃O₂ 203.1 Fluoromethyl, azetidine, TFA Cannabinoid receptor ligand
Ro 26-4550 Trifluoroacetate C₂₆H₃₀N₄O₃·CF₃CO₂H 560.57 Methyl ester, piperidine, TFA IL-2 receptor inhibition

*Note: Molecular weight calculated based on structural data from .

Physicochemical Properties

  • Acidity and Stability : TFA’s strong acidity (pKa ~0.23) ensures protonation of basic nitrogen atoms, stabilizing intermediates. However, TFA salts may exhibit hygroscopicity, requiring careful storage .
  • Solubility : Methyl esters generally improve lipid solubility compared to benzyl or free carboxylic acids, enhancing membrane permeability in drug candidates .

Biological Activity

Methyl (2S)-azetidine-2-carboxylate; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

  • Chemical Name : Methyl (2S)-azetidine-2-carboxylate; 2,2,2-trifluoroacetic acid
  • Molecular Formula : C6H8F3N O2
  • Molecular Weight : 195.13 g/mol
  • CAS Number : 1835735-21-1

The biological activity of methyl (2S)-azetidine-2-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that azetidine derivatives can influence enzymatic pathways and receptor interactions, leading to significant pharmacological effects.

Biological Activities

  • Antimicrobial Activity
    • A study on azetidine derivatives demonstrated that compounds similar to methyl (2S)-azetidine-2-carboxylate exhibited notable antimicrobial properties. Specifically, these compounds were effective against a range of bacteria and fungi, suggesting potential use in treating infections .
  • Cytotoxic Effects
    • Research has shown that azetidine derivatives possess cytotoxic activity against cancer cell lines. For instance, certain azetidine compounds demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic window .
  • Antimalarial Activity
    • A bicyclic azetidine derivative related to methyl (2S)-azetidine-2-carboxylate was reported to have significant antimalarial activity with an EC50 value of 15 nM. This highlights the potential for developing new antimalarial therapies based on azetidine structures .
  • Inhibition of Enzymatic Activity
    • The compound has been studied for its effects on various enzymes, including matrix metalloproteinases (MMPs), which are involved in tumor metastasis and tissue remodeling. Inhibitory effects on MMP-2 and MMP-9 were observed, suggesting a role in cancer therapy .

Case Study 1: Antimicrobial Properties

A series of azetidine derivatives were synthesized and tested for antimicrobial activity against several pathogens. The study found that specific modifications in the azetidine ring significantly enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antibiotics based on this scaffold .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies involving human breast cancer cell lines showed that methyl (2S)-azetidine-2-carboxylate derivatives inhibited cell growth with IC50 values ranging from 0.87 to 12.91 µM. These results suggest that structural modifications can lead to improved selectivity and potency against cancer cells compared to standard chemotherapeutics like 5-Fluorouracil .

Table 1: Biological Activity Summary of Azetidine Derivatives

Activity TypeCompound StructureIC50/EC50 ValueTarget Organism/Cell Line
AntimicrobialAzetidine derivative>10 µMVarious bacteria
CytotoxicityMethyl (2S)-azetidine derivative0.126 µMMDA-MB-231 (breast cancer)
AntimalarialBicyclic azetidine derivative15 nMPlasmodium falciparum

Q & A

Q. What are the common synthetic routes for preparing Methyl (2S)-azetidine-2-carboxylate derivatives, and how does trifluoroacetic acid (TFA) participate in these reactions?

  • Methodological Answer : Methyl (2S)-azetidine-2-carboxylate derivatives are typically synthesized via multi-step protocols involving:

Amino protection/deprotection : TFA is used to cleave tert-butoxycarbonyl (Boc) protecting groups under mild conditions (e.g., in tetrahydrofuran (THF) at 60°C) .

Esterification : TFA can act as a catalyst in forming methyl esters via acid-mediated activation of carboxylic acids .

Reverse-phase purification : Post-synthesis, C18 reverse-phase column chromatography (acetonitrile/water) is employed to isolate products, often with TFA as a mobile-phase modifier to enhance resolution .
Example Reaction :

StepReagents/ConditionsRole of TFAYieldReference
Boc DeprotectionTFA in THF, 60°CAcid catalyst100%
PurificationC18 column (CH₃CN/H₂O + TFA)Ion-pairing agentN/A

Q. How is structural characterization of Methyl (2S)-azetidine-2-carboxylate-TFA complexes performed in academic research?

  • Methodological Answer : Key techniques include:
  • Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight (e.g., m/z 228.3 [M+H]⁺ for intermediates) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and detects TFA counterions via characteristic trifluoromethyl signals .
  • HPLC Retention Time Analysis : Standardized conditions (e.g., SMD-TFA05 method) ensure reproducibility in identifying azetidine derivatives .

Advanced Research Questions

Q. How can researchers optimize SₙAr reactions involving TFA for functionalizing azetidine scaffolds?

  • Methodological Answer : TFA-2,2,2-trifluoroethanol (TFE) solvent systems enhance SₙAr reactivity by:

Activation of heterocycles : TFA protonates nitrogen atoms, increasing electrophilicity of leaving groups (e.g., fluoro-/chloro-substituents) .

Solvent effects : TFE’s low nucleophilicity minimizes side reactions and stabilizes Meisenheimer intermediates .
Optimization Strategies :

  • Use microwave irradiation (vs. conventional heating) to reduce reaction time and improve yields (50–90%) .
  • Avoid deactivating anilines by maintaining acidic conditions (TFA:pKa ~0.23) without forming anilinium species .

Q. What experimental approaches address contradictions in stereochemical outcomes during azetidine synthesis?

  • Methodological Answer : Discrepancies in stereoselectivity (e.g., (2S,3R) vs. (2R,3R) configurations) arise from:

Chiral auxiliaries : Use tert-butyl or Boc groups to enforce specific transition-state geometries .

Catalytic asymmetric methods : Enzymatic resolution or chiral ligands (e.g., binaphthyl derivatives) can improve enantiomeric excess .
Case Study :

  • In Reference Example 85 (EP 4 374 877 A2), sodium hydride and methyl iodide in DMF at 0°C yielded 100% product via strict steric control .

Q. How should researchers mitigate stability challenges of Methyl (2S)-azetidine-2-carboxylate-TFA complexes in aqueous environments?

  • Methodological Answer :
  • Storage : Store as a lyophilized powder at -20°C in moisture-free containers to prevent hydrolysis .
  • In-situ generation : Avoid prolonged exposure to water by preparing TFA complexes immediately before use in coupling reactions .
  • Stabilizers : Additives like 1-hydroxybenzotriazole (HOBt) reduce racemization in peptide synthesis .

Analytical Questions

Q. How do researchers reconcile discrepancies in reported yields for TFA-mediated reactions (e.g., 100% vs. 50–90%)?

  • Methodological Answer : Variations arise from:

Substrate sensitivity : Electron-deficient aryl halides yield lower conversions due to slower SₙAr kinetics .

Purification losses : High-polarity intermediates (e.g., zwitterionic species) may adhere to columns, reducing isolated yields despite high reaction efficiency .
Recommendations :

  • Use internal standards (e.g., deuterated analogs) to quantify reaction progress before purification .

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